molecular formula C17H19ClN2O2 B3041472 2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide CAS No. 300665-53-6

2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide

Cat. No.: B3041472
CAS No.: 300665-53-6
M. Wt: 318.8 g/mol
InChI Key: GXVGVWYUXWJEQA-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide is a chemical compound with a complex structure that includes a chlorinated acetamide group attached to a pyridine ring, which is further substituted with a dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then chlorinated.

    Substitution Reaction: The chlorinated pyridine is reacted with 2,5-dimethylbenzyl alcohol in the presence of a base to form the benzyl ether.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorinated acetamide group can participate in nucleophilic

Biological Activity

2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide is a synthetic compound with a complex structure that includes a chlorinated acetamide and a pyridine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including neuroprotective effects and interactions with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C17H19ClN2O2
  • Molecular Weight : 318.8 g/mol
  • CAS Number : 300665-53-6

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on neurodegenerative diseases and other therapeutic potentials.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on benzimidazole-containing acetamides have shown their ability to ameliorate ethanol-induced neurodegeneration in rat models. These compounds were effective in reducing oxidative stress and neuroinflammation, which are critical factors in neurodegenerative disorders .

Case Study: Neuroprotection Against Ethanol-Induced Damage

In a study investigating the neuroprotective effects of acetamide derivatives:

  • Model : Rat model exposed to ethanol.
  • Findings : Treatment with acetamide derivatives resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-α) and improved antioxidant enzyme activity .

This suggests that similar structural motifs in compounds like this compound may provide protective effects against neuroinflammation.

The mechanisms underlying the biological activity of this compound may involve:

  • Antioxidant Activity : Reducing oxidative stress by enhancing the activity of antioxidant enzymes.
  • Anti-inflammatory Effects : Inhibiting the expression of pro-inflammatory cytokines and mediators.
  • Receptor Interactions : Potential binding to various receptors involved in neuroprotection and inflammation.

Pharmacological Profiles

A comparative analysis of related compounds reveals varying degrees of biological activity based on structural differences. The following table summarizes key findings from recent studies:

CompoundActivity TypeModel UsedKey Findings
3aNeuroprotectiveRat modelReduced oxidative stress and inflammation
3bNeuroprotectiveRat modelImproved memory function post-treatment
2-chloro-N-{...}Potentially similarIn vitro assays neededRequires further investigation

Properties

IUPAC Name

2-chloro-N-[3-[(2,5-dimethylphenyl)methoxy]-6-methylpyridin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11-4-5-12(2)14(8-11)10-22-15-7-6-13(3)19-17(15)20-16(21)9-18/h4-8H,9-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVGVWYUXWJEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(N=C(C=C2)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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